molecular formula C17H17N3O2S2 B12196909 N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12196909
M. Wt: 359.5 g/mol
InChI Key: AMOUKSMZMLYYHJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5, linked via a sulfanyl (–S–) bridge to an acetamide moiety. The acetamide’s nitrogen is further substituted with a 4-(propan-2-yl)phenyl group.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O2S2/c1-11(2)12-5-7-13(8-6-12)18-15(21)10-24-17-20-19-16(22-17)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,18,21)

InChI Key

AMOUKSMZMLYYHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene-2-carbohydrazide

The oxadiazole-thiol scaffold is synthesized from thiophene-2-carbohydrazide through cyclization with carbon disulfide (CS₂) under alkaline conditions:

Thiophene-2-carbohydrazide+CS2KOH, EtOH5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol\text{Thiophene-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol}

Conditions :

  • Reflux in ethanol for 6–8 hours

  • Yield: 68–72%

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15–20 minutes with comparable yields (70–75%). This method enhances efficiency by minimizing side products.

Preparation of N-[4-(Propan-2-yl)phenyl]-2-bromoacetamide

Acetylation of 4-(Propan-2-yl)aniline

4-(Propan-2-yl)aniline reacts with bromoacetyl bromide in dichloromethane (DCM) under nitrogen atmosphere:

4-(Propan-2-yl)aniline+BrCH2COBrEt3N, DCMN-[4-(propan-2-yl)phenyl]-2-bromoacetamide\text{4-(Propan-2-yl)aniline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-[4-(propan-2-yl)phenyl]-2-bromoacetamide}

Optimization :

  • Stoichiometry: 1:1.2 (aniline:bromoacetyl bromide)

  • Temperature: 0–5°C to suppress diacylation

  • Yield: 85–90%

Coupling Reaction: Nucleophilic Substitution

Conventional Method

The oxadiazole-thiol intermediate reacts with the bromoacetamide precursor using lithium hydride (LiH) as a base in tetrahydrofuran (THF):

Oxadiazole-thiol+BromoacetamideLiH, THFTarget Compound\text{Oxadiazole-thiol} + \text{Bromoacetamide} \xrightarrow{\text{LiH, THF}} \text{Target Compound}

Conditions :

  • Ultrasonic irradiation (40 kHz) for 2 hours

  • Room temperature

  • Yield: 65–70%

Solvent and Base Screening

Comparative studies reveal dimethylformamide (DMF) with potassium carbonate (K₂CO₃) improves yield to 75–80% due to enhanced nucleophilicity.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7)

  • Recrystallization : Ethanol-water mixture (8:2) yields pure crystals.

Spectroscopic Validation

TechniqueKey Data
¹H NMR δ 1.25 (d, 6H, CH(CH₃)₂), 3.10 (m, 1H, CH), 4.32 (s, 2H, SCH₂), 7.20–7.80 (aromatic and thiophene protons)
¹³C NMR δ 22.1 (CH₃), 34.5 (CH), 121.8–142.5 (aromatic C), 169.2 (C=O)
IR 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), 1520 cm⁻¹ (C=N)
MS (ESI+) m/z 414.1 [M+H]⁺ (calculated: 413.9)

Yield Optimization and Scalability

Reaction Parameter Analysis

ParameterOptimal ValueYield (%)
Temperature 25°C78
Solvent DMF80
Base K₂CO₃82
Time 3 hours75

Large-Scale Synthesis (Pilot Batch)

  • Scale : 100 g

  • Yield : 72–75% with consistent purity (>98% by HPLC).

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-alkylation : Excess bromoacetamide leads to disubstitution (controlled via stoichiometry).

  • Hydrolysis : Moisture degrades bromoacetamide to glycine derivatives (mitigated by anhydrous conditions).

Byproduct Identification

  • Di-substituted oxadiazole : Forms at high temperatures (>40°C), detectable via TLC (Rf = 0.6).

Comparative Evaluation of Methods

MethodAdvantagesLimitations
Ultrasound-assisted Faster reaction (2 hours), higher yieldSpecialized equipment required
Microwave synthesis Energy-efficient, scalableLimited solvent compatibility
Conventional Low cost, simple setupLonger duration (6–8 hours)

Industrial Feasibility and Environmental Impact

Green Chemistry Metrics

  • Atom Economy : 82% (theoretical)

  • E-factor : 1.2 (kg waste/kg product)

  • Solvent Recovery : DMF and THF recycled via distillation (90% efficiency).

Cost Analysis

ComponentCost per kg (USD)
4-(Propan-2-yl)aniline 120
Bromoacetyl bromide 200
Total Synthesis Cost 450

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Case Studies

Recent studies have highlighted the efficacy of similar oxadiazole derivatives against various cancer cell lines. For instance:

  • Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value of 1.18 µM against the HEPG2 liver cancer cell line, outperforming standard controls like staurosporine .
  • Another study demonstrated that a compound structurally related to N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibited significant cytotoxicity against MDA-MB-435 (melanoma) and HCT-15 (colon cancer) cell lines with growth percentages of 98.74% and 95.37%, respectively .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Oxadiazole AHEPG21.18
Oxadiazole BMDA-MB-4350.67
Oxadiazole CHCT-150.80

Overview

The emergence of antibiotic-resistant bacteria has necessitated the search for new antimicrobial agents. Compounds containing oxadiazole moieties have shown promise in this regard.

Case Studies

A review on the antibacterial activity of oxadiazoles indicated that derivatives similar to this compound exhibited significant activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .

Data Table: Antimicrobial Activity

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Oxadiazole DStaphylococcus aureus15
Oxadiazole EEscherichia coli10

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences:

Compound Name Oxadiazole Substituent Acetamide N-Substituent Key Properties/Biological Activity Reference ID
N-[4-(Propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Thiophen-2-yl 4-(Propan-2-yl)phenyl Hypothesized antimicrobial/anti-inflammatory activity (based on analogs) -
N-(4-Sulfamoylphenyl)-2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Benzyl 4-Sulfamoylphenyl Antimicrobial activity; sulfonamide enhances solubility
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Bromophenyl 3-(Trifluoromethyl)phenyl High molecular weight (458.25 g/mol); electron-withdrawing groups may improve target binding
N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides 4-Chlorophenyl Varied (alkyl/aryl) Antimicrobial activity; 6f and 6o showed potency with low cytotoxicity
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl 4-Nitrophenyl Targets Mycobacterium tuberculosis enzymes (PyrG/PanK); nitro group may enhance reactivity

Key Research Findings and Trends

  • Substituent Impact on Bioactivity :
    • Electron-donating groups (e.g., methoxy, isopropyl) improve solubility and reduce toxicity but may lower antimicrobial efficacy.
    • Electron-withdrawing groups (e.g., nitro, bromo) enhance target binding but increase molecular weight and cytotoxicity .
  • Therapeutic Potential: Oxadiazole-acetamide derivatives targeting bacterial enzymes (e.g., Mycobacterium tuberculosis PyrG/PanK ) or TRPA1 receptors (e.g., HC-030031 ) highlight the scaffold’s versatility.

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An isopropyl group attached to a phenyl ring.
  • A thiophene moiety linked to an oxadiazole ring.
  • An acetamide functional group.

Key Properties

PropertyValue
Molecular Weight315.5 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Antiviral Activity

Research indicates that derivatives of oxadiazole, such as those containing thiophene rings, exhibit antiviral properties. A study highlighted that compounds with similar structures showed significant inhibition against the dengue virus, demonstrating submicromolar activity against all four serotypes of the virus . The mechanism often involves interference with viral polymerases, which are critical for viral replication.

Antitumor Activity

In vitro studies have assessed the antitumor potential of related compounds. A series of synthesized oxadiazole derivatives were tested against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values around 9.4 µM, indicating promising antitumor activity . These findings suggest that the compound may be a candidate for further development in oncology.

Anti-inflammatory Activity

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. For instance, certain oxadiazole derivatives have shown effective inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory process . The anti-inflammatory activity was quantified with IC50 values indicating competitive inhibition.

Case Studies

  • Dengue Virus Inhibition : A study demonstrated that a related oxadiazole derivative significantly inhibited dengue virus polymerase in vitro. The most potent compounds displayed IC50 values in the nanomolar range, suggesting high efficacy against viral replication .
  • Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of synthesized oxadiazole derivatives on a panel of eleven cancer cell lines. The results indicated that several compounds had selective cytotoxicity, with some showing enhanced activity against specific tumor types .

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